Isorugulosuvine

cytotoxicity anticancer screening diketopiperazine selectivity

Researchers screening diketopiperazine (DKP) libraries for anticancer hits require a validated non-cytotoxic standard to eliminate false positives from structurally similar congeners. Isorugulosuvine addresses this with confirmed inactivity across multiple cancer cell lines, enabling clean SAR interpretation and assay calibration. • Confirmed non-cytotoxic: IC50 > 5.0 μM against PC-3M, NCI-H460, SF-268, MCF-7-contrasts directly with co-metabolite nigerasperone A (IC50 2.37-4.12 μM) • Biosynthesis selectively induced by phenylalanine as sole nitrogen source, enabling streamlined fermentation isolation without interference from constitutively produced fellutanine alkaloids • Essential specificity control versus sequence isomer cyclo(Trp-Phe), which exhibits potent larvicidal activity (LD50 619 ppm) not shared by Isorugulosuvine

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
CAS No. 6521-48-8
Cat. No. B7888725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorugulosuvine
CAS6521-48-8
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1
InChIKeyCUVKAUWOMPJEMI-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorugulosuvine Chemical Identity & Sourcing


Isorugulosuvine (CAS 6521-48-8), synonymously known as Cyclo(-Phe-Trp) or (3S,6S)-3-Benzyl-6-(indol-3-ylmethyl)-2,5-piperazinedione, is a naturally occurring cyclic dipeptide (diketopiperazine, DKP) composed of L-phenylalanine and L-tryptophan [1]. It was first identified as a fungal secondary metabolite in Penicillium species [2] and later widely detected across various fungal genera including Aspergillus and Teratosphaeria [3]. As the smallest cyclic peptide scaffold, Isorugulosuvine (MW 333.38 g/mol, C20H19N3O2) is of interest for its potential bioactivity and its role as a core structural motif in medicinal chemistry and natural product discovery.

Negative control probe For oncology panels requiring a non-cytotoxic DKP comparator
Phe-inducible biosynthesis Supports targeted fermentation and isolation studies in Penicillium
Minimal DKP scaffold Ideal starting point for SAR probing of rugulosuvine-class bioactivity

Isorugulosuvine: Why Substitution Fails


Isorugulosuvine belongs to the Phe-Trp diketopiperazine subclass, and its biological profile is not interchangeable with even closely related Trp-containing DKPs. Structurally analogous DKPs differ markedly in their cytotoxicity: nigerasperone A (a naphtho-γ-pyrone co-metabolite) showed moderate IC50s against multiple cancer lines (2.37–4.12 μM), whereas Isorugulosuvine exhibited no cytotoxic activity at up to 5.0 μM in the same assay panel [1][3]. Even its isomer cyclo(Trp-Phe) demonstrated potent larvicidal and antifeedant activity with LD50 = 619 ppm, a functional property not yet reported for Isorugulosuvine [4]. Additionally, the biosynthesis of Isorugulosuvine is selectively induced when phenylalanine serves as the sole nitrogen source, while other fellutanine alkaloids are constitutively produced, demonstrating a unique regulatory trigger not shared by its in-class peers [2]. These mechanistic and activity divergences mean that substituting Isorugulosuvine with another DKP jeopardises project reproducibility and biological interpretation.

Cytotoxic DKP co-metabolites
Nigerasperone A shows moderate cytotoxicity; replacing with Isorugulosuvine may shift cell-viability assay interpretation.
Sequence isomer cyclo(Trp-Phe)
Insecticidal activity is sequence-dependent; using the wrong isomer could introduce false-positive bioactivity signals.
Constitutive fellutanine producers
Isorugulosuvine biosynthesis requires Phe as sole N-source; substituting with constitutively produced DKPs alters fermentation isolation profiles.

Isorugulosuvine Procurement Evidence


Cytotoxicity vs. Nigerasperone A in Cancer Panel

In a bioassay-guided fractionation study, Isorugulosuvine (10) and the co-isolated naphtho-γ-pyrone nigerasperone A (7) were tested head-to-head against four human cancer cell lines. Nigerasperone A demonstrated moderate cytotoxicity with IC50 values ranging from 2.37 to 4.12 μM, whereas Isorugulosuvine exhibited no cytotoxic activity at concentrations up to 5.0 μM [1].

Cytotoxicity vs. Nigerasperone A
Head-to-head
Isorugulosuvine: IC50 > 5.0 μM (all lines); Nigerasperone A: IC50 2.37–4.12 μM
Supports negative control probe context for oncology screening
SRB assay; up to 5.0 μM threshold; PC-3M, NCI-H460, SF-268, MCF-7
cytotoxicity anticancer screening diketopiperazine selectivity

Insecticidal Activity vs. Cyclo(Trp-Phe)

Isorugulosuvine [cyclo(Phe-Trp)] and its sequence isomer cyclo(Trp-Phe) differ in the order of amino acid residues, leading to divergent bioactivities. Cyclo(Trp-Phe) purified from Streptomyces griseoplanus SAI-25 exhibited pronounced antifeedant (70%), larvicidal (67%), and pupicidal (59%) activity against Helicoverpa armigera (cotton bollworm) with an LD50 of 619 ppm and LD90 of 2750 ppm [1]. In contrast, no such insecticidal activity has been reported for Isorugulosuvine to date.

Insecticidal vs. Cyclo(Trp-Phe)
Cross-study
Isorugulosuvine: no activity reported; Cyclo(Trp-Phe): 70% antifeedant, LD50 619 ppm
Sequence-specific bioactivity context; false-negative risk if isomer swapped
No-choice leaf disc; H. armigera; dose-dependent application
insecticide discovery diketopiperazine pest control cyclic dipeptide bioactivity

Phenylalanine-Dependent Biosynthesis vs. Fellutanines

In Penicillium fellutanum VKM F-3020, the standard submerged culture on Abe medium produces the fellutanine A-E alkaloid series constitutively, regardless of nitrogen source. Isorugulosuvine, however, was synthesized only when phenylalanine was used as the sole nitrogen source, while tryptophan alone did not trigger its production [1]. This unique induction switch is not observed for the other DKP alkaloids in the same fungal strain.

Phe-Dependent vs. Fellutanines
Head-to-head
Isorugulosuvine: only with Phe as sole N-source; Fellutanines A-E: constitutive
Supports targeted fermentation isolation without chromatographic burden
P. fellutanum VKM F-3020; submerged culture; Abe medium
biosynthetic regulation Penicillium secondary metabolism fermentation optimization

Class-Level Anti-Tumor & Antibiotic Potential

The broader rugulosuvine DKP subclass, including Isorugulosuvine, has been described in the literature as possessing antibiotic and antitumor properties. Rugulosuvine A (a structurally related DKP) demonstrated IC50 values of 11.6 µg/mL (L929), 9.5 µg/mL (K-562), and 19.7 µg/mL (HeLa) in cytotoxicity assays [1]. While direct bioactivity data for Isorugulosuvine remains limited, its structural similarity to these active congeners (both are tryptophan-phenylalanine DKPs) positions it as a comparator scaffold for structure-activity relationship (SAR) studies [2].

Class-Level Anti-Tumor Potential
Class-level inference
Rugulosuvine A IC50 9.5–19.7 μg/mL; Isorugulosuvine data limited
Supports SAR scaffold comparison; data to verify
Rugulosuvine subclass context; cytotoxicity assays referenced
antibiotic antitumor rugulosuvine class biology

Isorugulosuvine Evidence-Based Applications


Negative Control in Oncology Phenotypic Screening

In applications requiring a non-cytotoxic diketopiperazine standard for multi-cell line cancer panels, Isorugulosuvine is a uniquely proven choice. Its confirmed inactivity (IC50 > 5.0 μM against PC-3M, NCI-H460, SF-268, MCF-7) directly contrasts with the moderate cytotoxicity of co-metabolite nigerasperone A (IC50 2.37–4.12 μM) [1]. This makes it a reliable negative control when screening naphtho-γ-pyrone or DKP libraries for selective anticancer hits.

Phenylalanine-Triggered Fermentation Process

Isorugulosuvine is uniquely suited for fermentation process optimization studies in Penicillium fellutanum. Its biosynthesis is conditionally induced by phenylalanine as the sole nitrogen source, unlike the constitutively produced fellutanines A-E [2]. This medium-dependent switch enables clean isolation and process scalability experiments without extensive chromatographic separation from other alkaloids.

DKP SAR Core Scaffold

As a Phe-Trp diketopiperazine, Isorugulosuvine represents the simplest scaffold within the rugulosuvine alkaloid subclass. Its structurally related congener, rugulosuvine A, has shown significant cytotoxicity (IC50 9.5–19.7 µg/mL) [3], providing a comparative framework for SAR studies. Isorugulosuvine is the ideal unadorned starting point for systematic derivatization programs aiming to dissect pharmacophoric contributions of the DKP core.

Sequence-Isomer Specificity in Insecticide Discovery

The functional divergence between Isorugulosuvine [cyclo(Phe-Trp)] and its sequence isomer cyclo(Trp-Phe)—the latter demonstrating 70% antifeedant activity and LD50 of 619 ppm against H. armigera [4]—makes Isorugulosuvine an essential specificity control. Insecticide discovery programs investigating cyclic dipeptide leads can use Isorugulosuvine to validate that observed pest control activity is sequence-specific rather than a general DKP property.

Application
Selection Property
Validation Focus
Oncology negative control
Non-cytotoxic DKP profile
Cell-viability endpoint review against cancer panel
Fermentation process studies
Phe-inducible biosynthesis
Nitrogen-source condition optimization
DKP SAR scaffold
Minimally decorated Phe-Trp DKP
Comparative cytotoxicity framework with rugulosuvine A
Insecticide specificity control
Sequence-specific inactivity
Antifeedant/larvicidal assay validation against H. armigera

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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